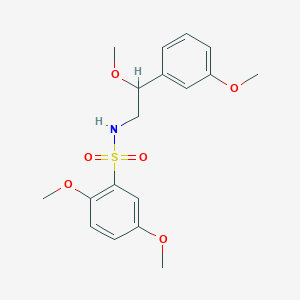

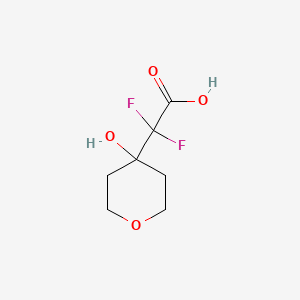

![molecular formula C22H20N4O3 B2449549 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797703-68-4](/img/structure/B2449549.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a benzoxazole derivative . Benzoxazole derivatives are known for their broad range of chemical and biological properties . They are the basic core of some natural products and are used in the development of new drugs .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies . For instance, one study described the electrochemical method to prepare 2-aminobenzoxazole using acetic acid as an electrolyte . This method is cleaner with minimum impurity formation, no metal catalyst used, high atom economy, robust, scalable and having a broad substrate scope .Molecular Structure Analysis

Benzoxazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzoxazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications

Anticancer Activity

Benzo[d]oxazole derivatives have been investigated for their potential as anticancer agents. The compound’s structure suggests that it may interfere with cancer cell growth or survival pathways. Researchers have explored its effects on specific cancer cell lines, tumor xenografts, and in vivo models. Further studies are needed to elucidate the precise mechanisms and optimize its efficacy .

Anxiolytic Properties

The compound’s benzoxazole moiety has been associated with anxiolytic effects. It may modulate neurotransmitter systems involved in anxiety regulation. Preclinical studies have demonstrated its potential as a non-sedative anxiolytic agent, making it a promising candidate for further investigation .

PET Imaging Probe for Alzheimer’s Disease

In the brains of Alzheimer’s patients, β-amyloid plaques play a crucial role in disease progression. Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, have been used as PET imaging probes to visualize these plaques. Such imaging agents aid in early diagnosis and monitoring of Alzheimer’s disease .

Kinase Inhibition

Certain benzo[d]oxazole derivatives exhibit kinase inhibitory activity. Kinases play essential roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Our compound may selectively inhibit specific kinases, making it relevant for drug discovery and targeted therapies .

Antimicrobial Potential

The compound’s structure suggests potential antimicrobial activity. Researchers have explored its effects against bacterial and fungal strains. By understanding its mode of action and optimizing its properties, it could contribute to the development of novel antimicrobial agents .

Neuroprotective Applications

Benzo[d]oxazole derivatives have been investigated for their neuroprotective effects. They may mitigate nerve function loss, making them relevant for conditions such as neuropathies. Further studies are needed to validate their efficacy and safety profiles .

properties

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-21(18-13-20(29-25-18)15-7-2-1-3-8-15)23-14-16-9-6-12-26(16)22-24-17-10-4-5-11-19(17)28-22/h1-5,7-8,10-11,13,16H,6,9,12,14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETZTCDWRXVGEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

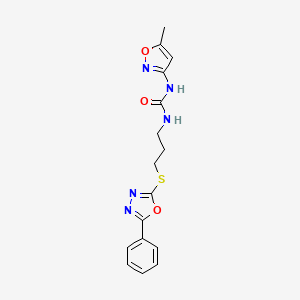

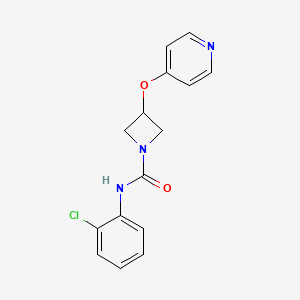

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)

![2-chloro-6-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2449468.png)

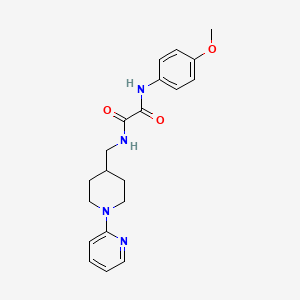

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)

![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449478.png)

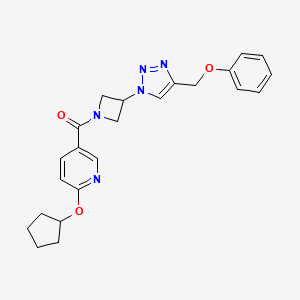

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2449486.png)